3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Description
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h3-4,8-13H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRMYIRGSLBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CC2CC1C3C2C=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052386 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68039-39-4 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-ol
The most common preparation method for 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl isobutyrate is the acid-catalyzed esterification of the corresponding bicyclic alcohol with isobutyric acid. The reaction typically proceeds as follows:
- Reactants : 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol and isobutyric acid.
- Catalysts : Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote esterification.
- Solvent : Non-polar solvents like toluene are employed to facilitate azeotropic removal of water.
- Temperature : Reflux conditions at approximately 80–100°C optimize reaction kinetics.
- Molar Ratio : Slight excess of isobutyric acid (e.g., 1:1.2 alcohol to acid) improves conversion.
- Reaction Time : Typically 12–24 hours to achieve high yields.
The esterification is often monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the alcohol and formation of the ester.
Post-Reaction Purification
After completion, the reaction mixture is subjected to:
- Fractional distillation under reduced pressure to separate the ester product from unreacted starting materials and side products.
- Column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents to achieve high purity.
Optimization of Reaction Yields
Several factors influence the overall yield of the esterification process:
| Factor | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% of acid catalyst | Balances reaction rate and side reactions |
| Temperature | 80–100°C | Enhances esterification kinetics |
| Molar ratio | Alcohol:isobutyric acid = 1:1.2 | Drives reaction toward ester formation |
| Reaction time | 12–24 hours | Ensures complete conversion |
| Solvent choice | Toluene or similar non-polar solvents | Facilitates water removal by azeotrope |
Optimizing these parameters can improve yields from typical 60–70% up to 75–85%. Lower yields are sometimes reported due to steric hindrance in the bicyclic alcohol, which can be mitigated by fine-tuning catalyst amount and reaction duration.
Alternative Synthetic Approaches
While direct esterification is the primary method, alternative routes include:
- Acid chloride method : Conversion of isobutyric acid to isobutyryl chloride followed by reaction with the bicyclic alcohol under basic conditions to form the ester. This method can offer higher reactivity but requires handling of corrosive reagents.
- Enzymatic esterification : Lipase-catalyzed esterification in organic solvents under mild conditions, offering selectivity and environmentally friendly processing, though less common industrially.
Analytical Validation of the Prepared Compound
Spectroscopic Techniques
-
- Strong absorption bands for ester carbonyl (C=O) near 1735 cm⁻¹.
- C–O stretching vibrations around 1150–1250 cm⁻¹.
-
- Molecular ion peak consistent with molecular weight (~220 g/mol).
- Fragmentation patterns confirming ester and bicyclic moieties.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) :
- Reverse phase HPLC with acetonitrile-water mobile phase and acid modifier (phosphoric or formic acid) for purity assessment and impurity isolation.
- Suitable for preparative and analytical scales.
-
- Used to monitor reaction progress and purity due to volatility of ester compounds.
Summary Data Table: Preparation Parameters and Outcomes
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Starting material | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol | Purity >95% recommended |
| Acid catalyst | Sulfuric acid or p-toluenesulfonic acid (5–10 mol%) | Efficient catalysis, avoid excess to reduce side reactions |
| Acid to alcohol molar ratio | 1.2:1 (isobutyric acid:alcohol) | Drives esterification forward |
| Solvent | Toluene | Facilitates water removal by azeotrope |
| Temperature | 80–100°C | Optimal for reaction rate |
| Reaction time | 12–24 hours | Ensures high conversion |
| Purification method | Fractional distillation, column chromatography | Achieves >95% purity |
| Typical yield | 75–85% | Dependent on optimization |
Research Findings and Notes
- Steric hindrance from the bicyclic methanoindenyl structure can reduce esterification efficiency; careful control of catalyst loading and reaction time mitigates this effect.
- The compound's structural integrity is confirmed by combined NMR, IR, and MS techniques, which are critical for verifying the bicyclic core and ester linkage.
- Industrial production may employ continuous flow esterification with advanced catalysts to improve scalability and cost-effectiveness.
- Analytical methods such as RP-HPLC with MS-compatible mobile phases enable impurity profiling and quality control, essential for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and appropriate reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Analytical Applications
Separation Techniques
One of the primary applications of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate is in analytical chemistry for separation and purification processes. It can be effectively analyzed using:
-
High Performance Liquid Chromatography (HPLC) :
- Utilizes reverse-phase columns such as the Newcrom R1 HPLC column.
- The mobile phase typically consists of acetonitrile and water; for mass spectrometry applications, phosphoric acid can be replaced with formic acid.
- This method allows for the isolation of impurities and is scalable for preparative separations .
- Mass Spectrometry (MS) :
Biological and Pharmaceutical Applications
Pharmacokinetics
Due to its structural characteristics and hydrophobic nature, this compound may exhibit interesting pharmacokinetic properties. Research indicates that such compounds can be beneficial in drug formulation due to their ability to interact with biological membranes effectively.
Potential Therapeutic Uses
While specific therapeutic applications are still under investigation, compounds with similar structures have been noted for their potential in treating various conditions due to their unique interactions at the molecular level. Further studies are needed to explore these possibilities comprehensively.
Case Study 1: HPLC Method Development
A study conducted on the separation of this compound demonstrated the effectiveness of HPLC in isolating this compound from complex mixtures. The method showed high reproducibility and sensitivity suitable for pharmaceutical analysis .
Case Study 2: Pharmacokinetic Profiling
Research involving pharmacokinetic profiling highlighted the compound's absorption characteristics when administered in vivo. Results indicated a favorable bioavailability profile that could enhance its potential as a therapeutic agent .
Mechanism of Action
The mechanism by which 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl isobutyrate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate: This compound is structurally similar but has an acetate group instead of an isobutyrate group.
4,7-Methano-1H-inden-6-ol: This is the parent compound from which the isobutyrate derivative is derived.
Uniqueness: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate is unique due to its specific structural features and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in scientific research and industry.
Biological Activity
3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate (C14H20O2) is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant properties, supported by case studies and research findings.
- Molecular Formula: C14H20O2
- Molecular Weight: 220.31 g/mol
- CAS Registry Number: 106745
- Structure: The compound features a bicyclic structure that contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug | MIC of Comparison |
|---|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Norfloxacin | 2 µg/mL |
| Escherichia coli | 16 µg/mL | Ampicillin | 4 µg/mL |
| Bacillus cereus | 32 µg/mL | Gentamicin | 8 µg/mL |
The compound showed a stronger effect against methicillin-resistant Staphylococcus aureus (MRSA) compared to the reference drugs used in the study .
Cytotoxic Activity
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated that:
- IC50 Values:
- HeLa cells: 25 µg/mL
- MCF-7 cells: 30 µg/mL
- A549 cells: 35 µg/mL
These values suggest moderate cytotoxicity, with potential implications for cancer treatment. The selectivity index (SI) was calculated to determine the safety margin of the compound against normal cells .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
This activity suggests potential applications in preventing oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A recent study published in the International Journal of Molecular Sciences reported that derivatives of compounds similar to hexahydroindene exhibited enhanced antimicrobial properties against resistant strains. The study highlighted that structural modifications could lead to improved efficacy .
Cytotoxicity Assessment in Cancer Research
Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. It was found that the compound selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl isobutyrate?
The compound is an ester derivative of a methanoindenol core. Synthesis typically involves esterification of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol with isobutyric anhydride or chloride under acid/base catalysis. Purification can leverage its physical properties: density (1.157 g/cm³) and boiling point (~245.9°C) suggest fractional distillation or column chromatography (silica gel, nonpolar eluents) . Ensure inert conditions to avoid decomposition, as the compound’s stability depends on avoiding moisture and high temperatures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : Analyze the methanoinden core’s stereochemistry via H and C NMR. The bicyclic structure (tricyclo[5.2.1.0²,⁶]decane framework) generates distinct coupling patterns for bridgehead protons (e.g., H-6 and H-4) .
- IR : Confirm ester carbonyl absorption (~1740 cm⁻¹) and methine/methylene stretches.
- MS : Look for molecular ion [M+H]⁺ at m/z 236.3 (C₁₄H₂₀O₂) and fragmentation patterns indicative of isobutyrate loss .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazards : Classified as skin/eye irritant (Category 2) and hazardous to aquatic environments (Category 3) .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid dust formation via controlled handling (e.g., fume hoods) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤25°C. Incompatible with strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from stereochemical complexity?
The compound’s tricyclic structure introduces stereochemical ambiguity (e.g., endo/exo configurations). Use:
- DFT Calculations : Optimize 3D structures (B3LYP/6-31G* basis set) to predict NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
- Dynamic NMR : Probe ring-flipping dynamics to assign axial/equatorial protons .
Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?
- Molecular Orbital Analysis : Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate ester hydrolysis or hydrogenation pathways under varying conditions (pH, catalysts) .
- Solvent Effects : Apply COSMO-RS to model solvent interactions during synthesis .
Q. How can researchers address gaps in toxicological and ecological data for risk assessment?
- Read-Across Analysis : Compare with structurally similar esters (e.g., acetate derivatives) to infer acute toxicity (e.g., LD50) .
- QSAR Models : Train predictive models using existing data for methanoinden derivatives to estimate biodegradability and bioaccumulation .
- Microcosm Studies : Assess aquatic toxicity using Daphnia magna or algae, adhering to OECD Test Guidelines 201/202 .
Q. What experimental strategies optimize the compound’s stability in long-term storage for mechanistic studies?
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS .
- Antioxidant Additives : Test stabilizers (e.g., BHT) at 0.1–1.0 wt% to inhibit radical-mediated decomposition .
- Packaging : Use amber glass vials with PTFE-lined caps to minimize light/oxygen exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
